molecular formula C16H23NO2 B5490581 1-[2-(3-methylphenoxy)propanoyl]azepane

1-[2-(3-methylphenoxy)propanoyl]azepane

Cat. No.: B5490581
M. Wt: 261.36 g/mol
InChI Key: HFNZONCNSHMIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Methylphenoxy)propanoyl]azepane is a synthetic organic compound featuring a seven-membered azepane ring linked to a propanoyl group substituted at the 2-position with a 3-methylphenoxy moiety. Its molecular formula is C₁₆H₂₁NO₂ (calculated molecular weight: 259.34 g/mol).

Properties

IUPAC Name

1-(azepan-1-yl)-2-(3-methylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13-8-7-9-15(12-13)19-14(2)16(18)17-10-5-3-4-6-11-17/h7-9,12,14H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNZONCNSHMIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1-[2-(3-methylphenoxy)propanoyl]azepane with ACE inhibitors (enalapril, perindopril) and a structurally related azepane derivative:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Use
This compound C₁₆H₂₁NO₂ 259.34 Azepane, propanoyl, 3-methylphenoxy Research compound
Enalapril C₂₀H₂₈N₂O₅ 376.45 Pyrrolidine, carboxylate, ethyl ester Hypertension, Heart Failure
Perindopril C₁₉H₃₂N₂O₅ 368.47 Octahydroindole, carboxylate, ethyl ester Hypertension, Heart Failure
1-[3-(2-phenoxyethoxy)benzoyl]azepane C₂₁H₂₅NO₃ 339.43 Azepane, benzoyl, phenoxyethoxy Research compound
Key Observations:
  • Ring Systems : The target compound’s azepane ring offers greater flexibility compared to enalapril’s pyrrolidine (5-membered) and perindopril’s octahydroindole (6-membered fused ring). Larger rings like azepane may alter binding kinetics to enzymatic targets .
  • Compared to 1-[3-(2-phenoxyethoxy)benzoyl]azepane, the shorter propanoyl chain and absence of ether linkages in the target compound may reduce solubility but enhance metabolic stability .
  • Pharmacophore Differences: Unlike ACE inhibitors, the target lacks critical amino acid residues (e.g., proline analogs) and ester groups necessary for zinc-binding in ACE active sites, suggesting divergent mechanisms of action .

Physicochemical Properties

  • Lipophilicity: The 3-methylphenoxy group increases logP compared to enalapril (predicted logP: ~2.8 vs. 1.7), favoring blood-brain barrier penetration.
  • Solubility : The absence of ionizable groups (e.g., carboxylates in ACE inhibitors) may limit aqueous solubility, necessitating formulation adjustments for bioavailability .

Bioactivity and Research Implications

  • However, its azepane ring could modulate other proteases or receptors.
  • Neuroactive Potential: Azepane derivatives are explored for neurokinin receptor modulation; the 3-methylphenoxy group may enhance affinity for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.